1-(1-(But-2-ynoyl)piperidin-3-yl)-3-(4-fluorobenzyl)imidazolidin-2-one
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Overview
Description
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE is a complex organic compound featuring a tetrahydroimidazole core This compound is notable for its unique structural elements, including a butynoyl group, a piperidyl ring, and a fluorobenzyl moiety
Preparation Methods
The synthesis of 1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural elements allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require further research to fully elucidate .
Comparison with Similar Compounds
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-FLUOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE can be compared with other similar compounds, such as:
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE: This compound features a chlorobenzyl group instead of a fluorobenzyl group, leading to different chemical and biological properties.
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar imidazole core but differ in their substituents, resulting in varied applications and reactivity.
Properties
Molecular Formula |
C19H22FN3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(1-but-2-ynoylpiperidin-3-yl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H22FN3O2/c1-2-4-18(24)21-10-3-5-17(14-21)23-12-11-22(19(23)25)13-15-6-8-16(20)9-7-15/h6-9,17H,3,5,10-14H2,1H3 |
InChI Key |
LDLBTYWPAOPHNB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)N2CCN(C2=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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